2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)-
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Overview
Description
2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)- is an organic compound belonging to the furanone family This compound is characterized by a furanone ring with a methoxy group at the 4-position and a pentenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable keto ester with a methoxy group and a pentenyl side chain. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The methoxy and pentenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 4-methoxy-3-(3-pentenyl)-
- 2(5H)-Furanone, 4-methoxy-3-(4-butenyl)-
- 2(5H)-Furanone, 4-methoxy-3-(4-hexenyl)-
Uniqueness
2(5H)-Furanone, 4-methoxy-3-(4-pentenyl)- is unique due to its specific structural features, such as the methoxy group at the 4-position and the pentenyl group at the 3-position
Properties
CAS No. |
638202-86-5 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methoxy-4-pent-4-enyl-2H-furan-5-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-5-6-8-9(12-2)7-13-10(8)11/h3H,1,4-7H2,2H3 |
InChI Key |
IYFPFRHHWBNWFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC1)CCCC=C |
Origin of Product |
United States |
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